1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one
CAS No.: 892764-16-8
Cat. No.: VC7723920
Molecular Formula: C25H30FN3O3S
Molecular Weight: 471.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 892764-16-8 |
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Molecular Formula | C25H30FN3O3S |
Molecular Weight | 471.59 |
IUPAC Name | 1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Standard InChI | InChI=1S/C25H30FN3O3S/c1-4-5-10-29-17-24(33(31,32)19-8-6-18(2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 |
Standard InChI Key | BWBXGQYFCKNIPB-UHFFFAOYSA-N |
SMILES | CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name reflects its intricate structure:
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Core: 4-quinolinone (1H-quinolin-4-one) provides the heterocyclic backbone.
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Substituents:
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1-Butyl: Enhances lipophilicity and influences pharmacokinetics.
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6-Fluoro: Electron-withdrawing group that modulates electronic properties and binding affinity.
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7-(4-Methylpiperazin-1-yl): A tertiary amine moiety contributing to solubility and potential receptor interactions.
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3-Tosyl (p-toluenesulfonyl): A bulky sulfonamide group that may stabilize the molecule or participate in target binding .
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Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₂₅H₃₀FN₃O₃S |
Molecular Weight | 487.6 g/mol |
Key Functional Groups | Quinolinone, sulfonamide, piperazine |
Calculated LogP | ~3.2 (indicating moderate lipophilicity) |
Structural Analysis
X-ray crystallography data for analogous compounds reveal:
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The quinolinone core adopts a planar conformation, with substituents influencing torsional angles. For example, in 1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one, the sulfonyl group induces a dihedral angle of 85° relative to the quinoline plane .
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The 4-methylpiperazine ring exists in a chair conformation, with N-methyl groups enhancing steric bulk .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis typically involves sequential functionalization of a quinolinone precursor:
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Core Formation: Cyclocondensation of aniline derivatives with β-keto esters to form the 4-quinolinone scaffold .
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Fluorination: Electrophilic aromatic substitution using Selectfluor® or similar agents at position 6 .
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Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 7 with 4-methylpiperazine under basic conditions .
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Tosylation: Sulfonylation at position 3 using p-toluenesulfonyl chloride in the presence of a base like triethylamine .
Table 2: Representative Synthesis Steps
Step | Reaction | Conditions | Yield |
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1 | Quinolinone core formation | Acetic acid, reflux, 8h | 65% |
2 | Fluorination at C6 | Selectfluor®, DMF, 60°C | 78% |
3 | Piperazine coupling at C7 | DIPEA, DCM, rt, 12h | 82% |
4 | Tosylation at C3 | TsCl, Et₃N, THF, 0°C→rt | 75% |
Analytical Characterization
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NMR: ¹H NMR spectra show distinct signals for the tosyl methyl group (δ 2.42 ppm), piperazine protons (δ 2.5–3.1 ppm), and quinolinone aromatic protons (δ 7.2–8.5 ppm) .
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Mass Spectrometry: ESI-MS typically exhibits [M+H]⁺ peaks at m/z 488.2 .
Compound | Target | IC₅₀/ MIC |
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7-Fluoro-5-(p-tolylsulfonyl)quinolin-8-ol | COMT | 12 nM |
1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-piperazinylquinolin-4-one | S. aureus | 4 µg/mL |
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous Solubility: ~0.1 mg/mL (pH 7.4), influenced by the ionizable piperazine group .
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Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .
Metabolic Stability
Microsomal studies on similar compounds show hepatic clearance of 15 mL/min/kg, with primary metabolites arising from piperazine N-demethylation and sulfonamide hydrolysis .
Applications and Future Directions
Therapeutic Prospects
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CNS Disorders: COMT inhibition could augment levodopa therapy in Parkinson’s disease .
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Antibacterial Agents: Activity against Gram-positive pathogens warrants further exploration .
Optimization Challenges
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